molecular formula C192H456O6 B8822768 deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane CAS No. 9028-00-6

deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane

Cat. No. B8822768
CAS RN: 9028-00-6
M. Wt: 2862 g/mol
InChI Key: SRMJIROQHUCOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane is a useful research compound. Its molecular formula is C192H456O6 and its molecular weight is 2862 g/mol. The purity is usually 95%.
BenchChem offers high-quality deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

9028-00-6

Product Name

deuterium monohydride;2,7-dimethyloctan-4-ol;(Z)-2,7-dimethyloct-4-ene;propane

Molecular Formula

C192H456O6

Molecular Weight

2862 g/mol

IUPAC Name

2,7-dimethyloctan-4-ol;2,7-dimethyloct-4-ene;molecular hydrogen;propane

InChI

InChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H

InChI Key

SRMJIROQHUCOER-UHFFFAOYSA-N

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C

Origin of Product

United States

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